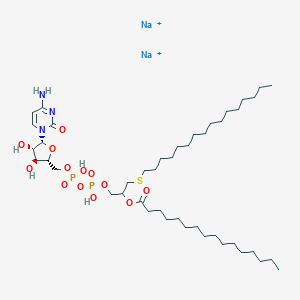

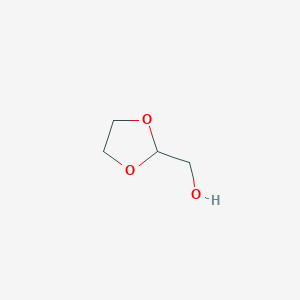

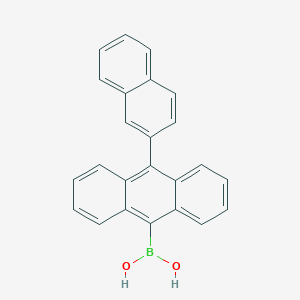

![molecular formula C8H9N3 B150823 1H-Pyrrolo[2,3-B]pyridine-5-methanamine CAS No. 267876-25-5](/img/structure/B150823.png)

1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Übersicht

Beschreibung

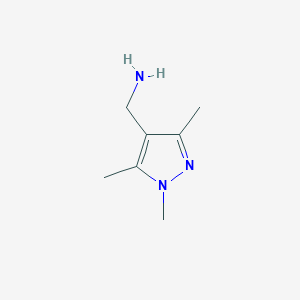

1H-Pyrrolo[2,3-b]pyridine-5-methanamine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored in various studies. For instance, a series of 1H-pyrrolo[3,2-b]pyridines was prepared using a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which highlights the utility of transition metal-catalyzed reactions in constructing these heterocycles . Another related compound, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, was synthesized through the oxidation of tosylhydrazones followed by intramolecular 1,3-dipolar cycloaddition, demonstrating the versatility of nitrilimine intermediates in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a pyridine ring fused with a pyrrole ring. This bicyclic system can be further functionalized at various positions to modulate its physical and chemical properties. For example, the study on 5-substituted 1H-pyrrolo[3,2-b]pyridines provides insights into the influence of substitution patterns on the heterocycle's activity and properties .

Chemical Reactions Analysis

Pyrrolopyridine derivatives participate in a variety of chemical reactions. The aforementioned synthesis methods involve key reactions such as cyclization, cycloaddition, and oxidation, which are fundamental in constructing the pyrrolopyridine core . Additionally, the reactivity of these compounds can be further explored by reacting the 7-hydroxy derivatives of pyrrolopyridines with different nucleophiles, leading to a diverse array of substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the study on mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine demonstrates how these compounds can form coordination complexes with various metals, which is indicative of their potential ligand properties . The photoluminescent properties of these compounds also suggest their potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

C-Met Inhibitors and Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in the development and progression of various cancers. For instance, the design, synthesis, and biological evaluation of such derivatives demonstrated strong c-Met kinase inhibition, suggesting their potential as anticancer agents. These compounds have been evaluated against several cancer cell lines, showing significant inhibition and providing a basis for further optimization as therapeutic agents (Liu et al., 2016).

Heterocyclic Scaffolds for Drug Discovery

The exploration of 1H-Pyrrolo[2,3-b]pyridine and its derivatives extends to their use as heterocyclic scaffolds in drug discovery. These compounds serve as versatile platforms for the synthesis of complex molecules with potential biomedical applications. For example, novel scaffolds based on pyrrolyl-pyridines have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, highlighting their potential in drug discovery and development (Mallisetty et al., 2023).

Synthesis and Characterization of Complexes

The chemical versatility of 1H-Pyrrolo[2,3-b]pyridine derivatives allows for the synthesis and characterization of metal complexes with potential applications in catalysis and material science. Studies have demonstrated the synthesis of such complexes, investigating their structural characteristics and potential applications. This includes the development of palladium(II) and platinum(II) complexes with Schiff base ligands derived from 1H-Pyrrolo[2,3-b]pyridine, which exhibit remarkable anticancer activity, underscoring the utility of these compounds in medicinal chemistry (Mbugua et al., 2020).

Photocytotoxicity and Cellular Uptake

Further research into iron(III) complexes of pyridoxal Schiff bases, modified with 1H-Pyrrolo[2,3-b]pyridine derivatives, has revealed enhanced cellular uptake and remarkable photocytotoxicity. These studies provide insights into the role of these compounds in targeting tumor cells and inducing cell death upon light exposure, presenting a novel approach to photodynamic therapy (Basu et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPKJJHSPMUFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477480 | |

| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-B]pyridine-5-methanamine | |

CAS RN |

267876-25-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267876-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)